molecular formula C11H19NO3 B12756863 1-Piperidinepropanoic acid, 2,5-dimethyl-4-oxo-, methyl ester, trans- CAS No. 110998-16-8

1-Piperidinepropanoic acid, 2,5-dimethyl-4-oxo-, methyl ester, trans-

Katalognummer: B12756863
CAS-Nummer: 110998-16-8
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: LWOQGWVDQHCHRK-DTWKUNHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperidinepropanoic acid, 2,5-dimethyl-4-oxo-, methyl ester, trans- is a chemical compound with the molecular formula C11H19NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinepropanoic acid, 2,5-dimethyl-4-oxo-, methyl ester, trans- typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 1-Piperidinepropanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-Piperidinepropanoic acid, 2,5-dimethyl-4-oxo-, methyl ester, trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Piperidinepropanoic acid, 2,5-dimethyl-4-oxo-, methyl ester, trans- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Piperidinepropanoic acid, 2,5-dimethyl-4-oxo-, methyl ester, trans- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways affected by this compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Piperidinone: A ketone derivative of piperidine.

    Methyl esters of other carboxylic acids: Compounds with similar ester functional groups.

Uniqueness

1-Piperidinepropanoic acid, 2,5-dimethyl-4-oxo-, methyl ester, trans- is unique due to its specific structural features, including the presence of both piperidine and ester functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

110998-16-8

Molekularformel

C11H19NO3

Molekulargewicht

213.27 g/mol

IUPAC-Name

methyl 3-[(2R,5S)-2,5-dimethyl-4-oxopiperidin-1-yl]propanoate

InChI

InChI=1S/C11H19NO3/c1-8-7-12(5-4-11(14)15-3)9(2)6-10(8)13/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1

InChI-Schlüssel

LWOQGWVDQHCHRK-DTWKUNHWSA-N

Isomerische SMILES

C[C@@H]1CC(=O)[C@H](CN1CCC(=O)OC)C

Kanonische SMILES

CC1CC(=O)C(CN1CCC(=O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.